Clobenpropitdihydrobromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

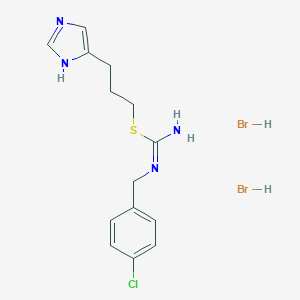

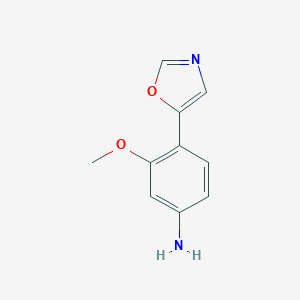

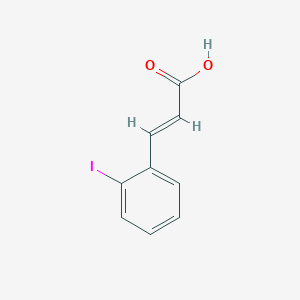

Clobenpropit dihydrobromide is a potent compound that acts as both a histamine H3 receptor (H3R) antagonist and an inverse agonist. Its chemical structure includes a dihydrobromide salt, obtained by reacting clobenpropit with two equivalents of hydrobromic acid .

Wissenschaftliche Forschungsanwendungen

Clobenpropit-Dihydrobromid findet Anwendungen in mehreren wissenschaftlichen Bereichen:

Chemie::- Als H3R-Antagonist trägt es zu Studien über Histaminrezeptoren und deren Modulation bei.

- Forscher untersuchen seine Interaktionen mit anderen Rezeptoren, wie Serotonin-5-HT3-Rezeptoren und α2A/α2C-Adrenozeptoren .

- Untersuchungen zur Rolle von Histaminrezeptoren in zellulären Signalwegen.

- Potenzielle Auswirkungen auf Apoptose (Zelltod) .

- Obwohl es nicht direkt in der klinischen Medizin eingesetzt wird, trägt das Verständnis seiner Mechanismen zur Medikamentenentwicklung und rezeptorbasierten Therapien bei.

- Eingeschränkte industrielle Anwendungen aufgrund seiner Forschungsorientierung.

5. Wirkmechanismus

Der Wirkmechanismus von Clobenpropit-Dihydrobromid beinhaltet die Bindung an Histaminrezeptoren. Es wirkt als inverser Agonist an H3R und stimuliert H4-Rezeptoren teilweise. Die genauen molekularen Ziele und Pfade sind Gegenstand laufender Forschung.

Wirkmechanismus

Target of Action

Clobenpropit dihydrobromide is a potent histamine H3 receptor (H3R) antagonist/inverse agonist . It also acts as a partial agonist at histamine H4 receptors . Additionally, it binds to serotonin 5-HT3 receptors and α2A/α2C adrenoceptors . These targets play crucial roles in various physiological processes, including neurotransmission and immune response.

Mode of Action

As an antagonist/inverse agonist at the histamine H3 receptor, Clobenpropit dihydrobromide binds to the receptor and inhibits its activity . It also exhibits partial agonist activity at histamine H4 receptors, meaning it can bind to these receptors and partially stimulate their activity . Furthermore, it binds to serotonin 5-HT3 receptors and α2A/α2C adrenoceptors .

Biochemical Pathways

Its interaction with histamine h3 and h4 receptors suggests it may influence histaminergic signaling pathways . Its binding to serotonin 5-HT3 receptors and α2A/α2C adrenoceptors indicates potential involvement in serotonergic and adrenergic signaling pathways .

Pharmacokinetics

Its ability to bind to various receptors suggests it may have broad distribution within the body .

Result of Action

Clobenpropit dihydrobromide has been shown to inhibit dopamine uptake, suggesting it may influence dopaminergic signaling . It also increases apoptosis, or programmed cell death .

Biochemische Analyse

Biochemical Properties

Clobenpropit Dihydrobromide is a selective and competitive antagonist at the histamine H3 receptor . It also acts as a partial agonist at the histamine H4 receptor . This compound has been shown to interact with serotonin 5-HT3 receptors and α2A/α2C adrenoceptors .

Cellular Effects

Clobenpropit Dihydrobromide has been shown to influence cell function by interacting with various cell signaling pathways. For instance, it has been found to inhibit dopamine transport by SH-SY5Y cells . It also increases apoptosis .

Molecular Mechanism

At the molecular level, Clobenpropit Dihydrobromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a subunit-selective noncompetitive antagonist at recombinant NMDA receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clobenpropit Dihydrobromide have been observed to change over time. It has been found to be stable and soluble in water to 100 mM . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Clobenpropit Dihydrobromide vary with different dosages in animal models . It has been found to show significant tumor growth inhibition when combined with Gemcitabine .

Metabolic Pathways

Clobenpropit Dihydrobromide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Clobenpropit Dihydrobromide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Industrial Production:: Information regarding large-scale industrial production methods for Clobenpropit dihydrobromide is scarce. It is primarily synthesized in research laboratories for scientific investigations.

Analyse Chemischer Reaktionen

Reaktivität:: Clobenpropit-Dihydrobromid unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. spezifische Bedingungen und Reagenzien bleiben unaufgeklärt.

Hauptprodukte:: Die bei diesen Reaktionen gebildeten Hauptprodukte sind nicht explizit dokumentiert. Weitere Forschung ist erforderlich, um die genauen Transformationspfade zu entschlüsseln.

Vergleich Mit ähnlichen Verbindungen

Clobenpropit-Dihydrobromid zeichnet sich durch seine Doppelfunktion als H3R-Antagonist und partieller Agonist des H4-Rezeptors aus. Zu ähnlichen Verbindungen gehören andere Histaminrezeptormodulatoren, aber keine zeigt diese einzigartige Kombination.

Eigenschaften

CAS-Nummer |

145231-35-2 |

|---|---|

Molekularformel |

C14H18BrClN4S |

Molekulargewicht |

389.7 g/mol |

IUPAC-Name |

3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H |

InChI-Schlüssel |

BTJYVFMWEOCDLN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br.Br |

Kanonische SMILES |

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br |

Aussehen |

Assay:≥98%A crystalline solid |

Synonyme |

clobenpropit S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea VUF 9153 VUF-9153 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Clobenpropit dihydrobromide interact with its target and what are the downstream effects?

A1: Clobenpropit dihydrobromide acts as a selective agonist of the histamine H4 receptor (H4R) [, ]. Binding to H4R, primarily expressed on immune cells like mast cells, eosinophils, and T cells, triggers a cascade of intracellular signaling events. This activation can lead to various downstream effects, including chemotaxis of immune cells, cytokine and chemokine production, and modulation of antibody production [].

Q2: What is the role of Clobenpropit dihydrobromide in immunomodulation as observed in the rabbit model?

A2: In a study using a rabbit model, Clobenpropit dihydrobromide demonstrated immunostimulatory activity. Rabbits treated with Clobenpropit dihydrobromide showed increased production of immunoglobulins (Ig), immunoglobulin M (IgM), and immunoglobulin G (IgG) compared to control groups after immunization with sheep red blood cells []. This suggests that H4R agonism by Clobenpropit dihydrobromide can enhance antibody production, highlighting its potential role in modulating immune responses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)

![12-(NaphthaleN-2yl)benoza[a]athracene](/img/structure/B176865.png)

![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)